molecular formula C6H3Br2ClOS B1234835 GSK-3beta Inhibitor VI

GSK-3beta Inhibitor VI

Cat. No.: B1234835
M. Wt: 318.41 g/mol
InChI Key: KYVDGDMQERQKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-3beta Inhibitor VI is a chemical compound with the molecular formula C6H3Br2ClOS and a molecular weight of 318.41 g/mol. This compound is characterized by the presence of a chloro group, two bromine atoms, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-3beta Inhibitor VI typically involves the halogenation of thiophene derivatives. One common method includes the bromination of thiophene to introduce bromine atoms at the 4 and 5 positions, followed by chlorination to attach the chloro group at the ethanone moiety. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

GSK-3beta Inhibitor VI undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carbonyl group to form alcohols.

    Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

GSK-3beta Inhibitor VI has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Acts as an inhibitor in various biochemical assays, particularly in the study of enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is involved in various diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of GSK-3beta Inhibitor VI involves its interaction with molecular targets such as enzymes. For instance, as a GSK-3β inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby modulating various cellular pathways. This inhibition can lead to altered phosphorylation states of downstream targets, affecting cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4,5-dibromopyrrol-2-yl)ethanone
  • 2-Chloro-1-(4,5-dibromoimidazol-2-yl)ethanone
  • 2-Chloro-1-(4,5-dibromofuran-2-yl)ethanone

Uniqueness

GSK-3beta Inhibitor VI is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C6H3Br2ClOS

Molecular Weight

318.41 g/mol

IUPAC Name

2-chloro-1-(4,5-dibromothiophen-2-yl)ethanone

InChI

InChI=1S/C6H3Br2ClOS/c7-3-1-5(4(10)2-9)11-6(3)8/h1H,2H2

InChI Key

KYVDGDMQERQKOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-3beta Inhibitor VI
Reactant of Route 2
Reactant of Route 2
GSK-3beta Inhibitor VI
Reactant of Route 3
Reactant of Route 3
GSK-3beta Inhibitor VI
Reactant of Route 4
GSK-3beta Inhibitor VI
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
GSK-3beta Inhibitor VI
Reactant of Route 6
Reactant of Route 6
GSK-3beta Inhibitor VI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.